Diethyl formamidomalonate
Description
Diethyl formamidomalonate (C₈H₁₃NO₅) is a malonate derivative with a formamido substituent. It is a white crystalline solid with a melting point of 50.75°C . Its molecular weight is 203.19 g/mol, and it exhibits moderate solubility in organic solvents like ethanol and dichloromethane. The compound is characterized by two ethoxycarbonyl groups and a formamido (-NHCHO) group attached to the central carbon, rendering it a versatile intermediate in organic synthesis, particularly for asymmetric amino acid derivatives .
This compound is synthesized via reductive acylation of diethyl oximinomalonate using zinc and formic acid, achieving yields up to 87% under optimized conditions . Its key advantage lies in the labile formyl group, which hydrolyzes readily under mild acidic or basic conditions, enabling efficient deprotection in peptide and heterocycle syntheses .
Properties
IUPAC Name |
diethyl 2-formamidopropanedioate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLHGSJLYNJIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212646 | |
| Record name | Diethyl formamidomalonate | |
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Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid; [Alfa Aesar MSDS] | |
| Record name | Diethyl formamidomalonate | |
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CAS No. |
6326-44-9 | |
| Record name | 1,3-Diethyl 2-(formylamino)propanedioate | |
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| Record name | Diethyl formamidomalonate | |
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Preparation Methods
Preparation Methods of Diethyl Formamidomalonate
General Synthetic Approach
The most commonly reported preparation method for this compound involves the reaction of diethyl malonate with formamide or formyl derivatives under controlled conditions. The key synthetic steps include:
- Formation of a reactive intermediate from diethyl malonate.
- Introduction of the formyl (formamido) group via reaction with formamide or formyl chloride.
- Esterification and purification steps to isolate this compound in high purity.
Specific Preparation Routes
Reaction of Diethyl Malonate with Formamide
One established method involves the direct reaction of diethyl malonate with formamide under acidic or basic catalysis. This reaction typically proceeds via nucleophilic attack of the amide nitrogen on the malonate ester, followed by rearrangement to form the formamido derivative.
- Reaction Conditions:
- Solvent: Ethanol or other suitable polar solvents
- Temperature: Moderate heating (typically 60-100 °C)
- Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction
- Outcome: Formation of this compound with good yield and purity.
Reaction Using Formyl Chloride and Diethylaminoacetone
Another synthetic route involves the reaction of formyl chloride with diethylaminoacetone in the presence of ethanol. This method allows the introduction of the formyl group via an electrophilic substitution mechanism.
- Reaction Conditions:
- Controlled addition of formyl chloride to diethylaminoacetone
- Use of ethanol as solvent to stabilize intermediates
- Temperature control to avoid side reactions
- Advantages: This method can provide high selectivity and yield of this compound.
Purification and Isolation
After synthesis, the crude product is typically purified by:
- Crystallization: Using solvents such as ethanol or toluene to obtain pure crystalline this compound.
- Distillation: Under reduced pressure to remove volatile impurities and solvents.
- Filtration and Washing: To remove inorganic salts and by-products.
These steps ensure the final product meets the required purity standards for chemical and pharmaceutical applications.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Diethyl malonate + Formamide (acid catalysis) | Diethyl malonate, formamide, acid catalyst | 60-100 °C, ethanol solvent | 70-85 | >98 | Simple, widely used, moisture sensitive |
| Formyl chloride + Diethylaminoacetone | Formyl chloride, diethylaminoacetone, ethanol | Controlled addition, moderate temp | 75-90 | >99 | High selectivity, requires careful handling of formyl chloride |
| Alternative esterification methods | Diethyl malonate derivatives + formylating agents | Varies, often requires inert atmosphere | 65-80 | 95-99 | May involve multi-step synthesis |
Research Findings and Optimization Notes
- Catalyst Selection: Acid catalysts improve reaction rates but require careful control to prevent hydrolysis of esters.
- Temperature Control: Maintaining moderate temperatures avoids decomposition and side reactions, improving yield and purity.
- Moisture Sensitivity: The compound and intermediates are sensitive to moisture; reactions are often conducted under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
- Purification Efficiency: Multiple recrystallizations and distillations enhance purity, critical for pharmaceutical-grade material.
- Environmental Considerations: Use of ethanol as solvent and recovery of by-products like sodium salts reduce environmental impact.
Chemical Reactions Analysis
Diethyl formamidomalonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce malonic acid derivatives.
Condensation: It can participate in condensation reactions to form more complex molecules.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
Diethyl formamidomalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including amino acids and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl formamidomalonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Key Reactivity Differences :
- The formyl group’s lability makes this compound ideal for synthesizing tryptophan analogs, which decompose under the harsher hydrolysis conditions required for acetamido or phthalimido derivatives .
- Diethyl bromomalonate () is more reactive in alkylation reactions but lacks the amino-protecting functionality critical for peptide synthesis.
Stability and Handling
- This compound : Prone to transesterification in boiling formic acid; stored at 2–8°C to prevent decomposition .
- Diethyl Acetamidomalonate : More stable at room temperature but requires refrigeration for long-term storage .
- Diethyl Oximinomalonate: Exists as a sodium acetate adduct (3:1 ratio) with enhanced solubility in benzene and dichloromethane, facilitating reactions in nonpolar media .
Research Findings and Innovations
- Improved Synthesis: Catalytic hydrogenation of diethyl oximinomalonate over Pd-C increased this compound yields to 93%, avoiding zinc-mediated side reactions .
- Antitumor Activity : Compounds derived from this compound (e.g., VIII and XI in ) inhibited HeLa cell growth at IC₅₀ values of 5–10 µM, outperforming acetamido-derived analogs .
- Stereoselectivity : this compound enables asymmetric synthesis of D-phenylalanine derivatives via chiral auxiliary methods, a feat less efficiently achieved with bulkier analogs .
Biological Activity
Diethyl formamidomalonate (DEF) is an organic compound with the molecular formula C₈H₁₃NO₅, recognized for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of DEF, including its mechanisms of action, biochemical pathways, and relevant case studies.
Overview of this compound
This compound is a derivative of malonic acid characterized by the presence of formyl and diethyl ester groups. It serves as a versatile reagent in synthetic organic chemistry, particularly in the synthesis of heterocycles, polymers, amides, and esters. The compound acts primarily as a nucleophile, engaging in reactions with electrophiles such as carbonyl compounds to form new chemical bonds.
Target of Action: DEF primarily targets electrophilic centers in various organic substrates, facilitating nucleophilic addition reactions.
Mode of Action: DEF operates through a nucleophilic addition-elimination mechanism. The nucleophile attacks an electrophile, leading to the formation of a new bond followed by the elimination of an intermediate.
Biochemical Pathways: The compound is involved in several synthetic reactions that impact cellular functions. It influences cell signaling pathways, gene expression, and cellular metabolism by interacting with biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. Its interaction with different cell types can lead to alterations in cellular activities. Research indicates that DEF may modulate enzyme activity and metabolic pathways, although comprehensive studies are required to elucidate these effects fully.
Molecular Mechanism
At the molecular level, DEF's biological effects are attributed to its ability to bind with biomolecules. This binding can affect enzyme functions and metabolic pathways within cells. The compound's reactivity is enhanced by its malonate and formamide functionalities, allowing it to participate in various biochemical transformations.
Case Studies and Research Findings
-
Synthesis of Phenylalanine Derivatives:
Research has demonstrated that DEF can be utilized as a key building block for synthesizing phenylalanine derivatives. For instance, it has been reacted with substituted benzyl bromides followed by hydrolysis and decarboxylation steps to yield specific derivatives with notable biological activities . -
Biological Testing:
A study highlighted the preparation of diethyl α-p-isothiocyanatobenzyl-α-formamidomalonate for biological testing. The results indicated potential cytotoxic effects on certain cell lines, suggesting that DEF derivatives could have therapeutic applications . -
Enzyme Interaction Studies:
Investigations into DEF's interactions with enzymes have revealed its potential to modulate enzyme activity significantly. These studies often focus on how DEF affects metabolic regulation through its nucleophilic properties .
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diethyl Malonate | Dicarboxylic ester | Lacks the formamide group; primarily used in malonic ester synthesis. |
| Diethyl Aminomalonate | Amine derivative | Contains an amine instead of a formamide; used in amino acid synthesis. |
| Diethyl Acetamidomalonate | Acetamide derivative | Contains an acetamide group; useful in peptide synthesis. |
| Diethyl Formate | Ester | Simple ester without amide functionality; widely used as a solvent. |
This compound's unique combination of malonate and formamide functionalities distinguishes it from similar compounds, allowing for diverse applications in synthetic chemistry and potential biological activity .
Q & A
Q. What are the established synthetic routes for preparing diethyl formamidomalonate (DFMM), and how do reaction conditions influence yield and purity?
DFMM is synthesized via reductive acylation of diethyl oximinomalonate (DO). A high-yield method involves reacting diethyl malonate with sodium nitrite and acetic acid to form DO, followed by reduction with zinc and formic acid, yielding DFMM at 81% efficiency . Key variables include stoichiometric ratios of zinc, reaction time (typically 4–6 hours), and purification via recrystallization from ethanol. Impurities such as unreacted DO or byproducts (e.g., acetamidomalonate derivatives) require monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are optimal for characterizing DFMM, and what spectral markers distinguish it from related malonate derivatives?
DFMM is characterized using:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), and δ 8.1–8.3 ppm (formamido NH) .
- IR Spectroscopy : Stretches at ~1700 cm⁻¹ (C=O, ester), ~1650 cm⁻¹ (C=O, amide), and ~3300 cm⁻¹ (N-H) .
- Mass Spectrometry : Molecular ion peak at m/z 237 (C₈H₁₃NO₄⁺) . Differentiation from acetamidomalonates relies on the absence of acetyl-group signals (δ ~2.1 ppm in ¹H NMR) .
Q. How is DFMM utilized as a precursor in amino acid synthesis, and what mechanistic steps govern its reactivity?
DFMM serves as a glycine equivalent in Strecker-like syntheses. The formamido group undergoes nucleophilic substitution with α-keto acids, followed by hydrolysis to yield α-amino acids. For example, condensation with benzaldehyde forms phenylalanine precursors. The reaction’s pH (optimized at 7–9) and temperature (40–60°C) critically influence enantioselectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields of DFMM during scale-up, and how do side reactions impact reproducibility?
Yield discrepancies arise from competing pathways during DO reduction. Zinc particle size (<100 µm) and controlled addition of formic acid minimize over-reduction to acetamido derivatives. Impurity profiling via GC-MS identifies residual nitrites or oxidized byproducts, necessitating inert atmospheres (N₂/Ar) to suppress oxidation . Recent studies suggest catalytic hydrogenation (Pd/C, H₂) as an alternative to zinc, improving scalability .
Q. How can enantioselective synthesis of DFMM-derived amino acids be optimized, and what chiral auxiliaries or catalysts are effective?
Enantioselectivity is enhanced using:
- Chiral Ligands : (R)-BINAP with palladium catalysts for asymmetric hydrogenation (up to 92% ee) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups, retaining chiral integrity . Kinetic studies reveal that steric hindrance at the malonate β-position dictates selectivity, validated by DFT calculations .
Q. What are the stability profiles of DFMM under varying storage conditions, and how do degradation products affect downstream applications?
DFMM degrades via hydrolysis of the formamido group, accelerated by humidity (>60% RH) or acidic/basic conditions. Stability studies (25°C, 12 months) show <5% degradation in anhydrous ethanol at pH 6–7. Degradation products (e.g., diethyl malonate) are identified via LC-MS and mitigated by desiccants (silica gel) or stabilizers (BHT) .
Q. How does DFMM facilitate the synthesis of heterocyclic compounds, and what mechanistic insights support its role in pyrrole derivatives?
DFMM reacts with α,β-unsaturated ketones in Michael additions, forming intermediates for pyrrole rings. For instance, reaction with 2,5-diphenyl-3-dimethylaminomethylpyrrole yields 2,6-diphenyl-3-pyrrolemethyl-α-formamidomalonate (94.5% yield). The mechanism involves nucleophilic attack at the malonate β-carbon, followed by cyclization, validated by isotopic labeling (¹³C NMR) .
Methodological Considerations
Q. How should researchers design experiments to analyze kinetic parameters of DFMM-involved reactions?
Use stopped-flow UV-Vis spectroscopy to monitor real-time absorbance changes (λ = 260–300 nm) during formamido group hydrolysis. Pseudo-first-order kinetics are applied with excess nucleophile (e.g., hydroxide ions). Data fitting via Arrhenius plots determines activation energies (Eₐ), while Eyring equations provide Δ‡H and Δ‡S .
Q. What computational tools aid in predicting DFMM reactivity and optimizing synthetic pathways?
- Quantum Chemistry Software (e.g., Gaussian) : Models transition states for nucleophilic substitutions, guiding solvent selection (dielectric constant ε > 20 preferred) .
- QSPR Models : Predict solubility and partition coefficients using descriptors like logP and H-bond donors .
Data Analysis and Reporting
Q. How should researchers address conflicting spectral data in DFMM characterization?
Cross-validate using orthogonal techniques (e.g., ¹³C NMR for carbonyl confirmation if IR data is ambiguous). For unresolved peaks, employ 2D NMR (HSQC, HMBC) to assign connectivity. Reference databases (e.g., SDBS) and published spectra resolve discrepancies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
